mTOR/HDAC1-IN-12l
Description
mTOR/HDAC1-IN-12l is a dual-target inhibitor designed to simultaneously inhibit mechanistic target of rapamycin (mTOR) and histone deacetylase 1 (HDAC1). For instance, mTOR/HDAC-IN-1 (Compound 50), a structurally analogous dual inhibitor, exhibits potent activity with IC50 values of 0.49 nM (mTOR) and 0.91 nM (HDAC1) . This suggests that this compound likely shares a similar mechanism of action, targeting critical nodes in oncogenic pathways such as PI3K/AKT/mTOR and epigenetic regulation via HDAC1.
Dual inhibition of mTOR and HDAC offers synergistic anticancer effects: mTOR inhibition disrupts cell proliferation and metabolism, while HDAC inhibition restores tumor-suppressor gene expression . However, stability challenges—such as the instability of the powder form noted for mTOR/HDAC-IN-1—may pose formulation hurdles for this compound .
Properties
Molecular Formula |
C28H38N8O5 |
|---|---|
Molecular Weight |
566.663 |
IUPAC Name |
(R)-N-(4-(1-(7-(hydroxyamino)-7-oxoheptyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenyl)-2-methylmorpholine-4-carboxamide |
InChI |
InChI=1S/C28H38N8O5/c1-20-19-35(14-17-41-20)28(38)30-22-9-7-21(8-10-22)25-31-26(34-12-15-40-16-13-34)23-18-29-36(27(23)32-25)11-5-3-2-4-6-24(37)33-39/h7-10,18,20,39H,2-6,11-17,19H2,1H3,(H,30,38)(H,33,37)/t20-/m1/s1 |
InChI Key |
YPXRCUVTZDXVHY-HXUWFJFHSA-N |
SMILES |
O=C(N1C[C@@H](C)OCC1)NC2=CC=C(C3=NC(N4CCOCC4)=C5C(N(CCCCCCC(NO)=O)N=C5)=N3)C=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
mTOR/HDAC1-IN-12l |
Origin of Product |
United States |
Scientific Research Applications
Cancer Therapy
The primary application of mTOR/HDAC1-IN-12l is in the treatment of various cancers. Preclinical studies have shown that combining mTOR inhibitors with HDAC inhibitors can lead to synergistic anti-tumor activity. For instance:
- Hematologic Malignancies : In studies involving multiple myeloma cells, this compound exhibited potent anti-tumor activity comparable to combination therapies .
- Prostate Cancer : Research indicates that dual inhibition can attenuate androgen receptor signaling and hypoxia responses, providing a novel strategy for advanced prostate cancer treatment .
Idiopathic Pulmonary Fibrosis
Recent findings suggest that this compound may also be effective against idiopathic pulmonary fibrosis (IPF). The compound's ability to modulate fibrotic processes presents a new avenue for treating this chronic lung disease, characterized by excessive scarring and inflammation .
Case Study 1: Hematologic Malignancies
A study conducted on multiple myeloma cells demonstrated that this compound effectively inhibited tumor growth while promoting apoptosis. The compound's dual action resulted in significant upregulation of acetylated histones and downregulation of mTOR-related mediators, showcasing its potential as a promising therapeutic agent .
Case Study 2: Prostate Cancer
In a preclinical model using the c-Myc adenocarcinoma cell line, the combination of mTOR inhibitors with HDAC inhibitors like panobinostat showed enhanced efficacy against prostate cancer cells. The findings indicated that concurrent inhibition could effectively disrupt key signaling pathways associated with cancer progression .
Data Tables
| Application Area | Mechanism | Outcome |
|---|---|---|
| Hematologic Malignancies | Induces apoptosis; inhibits cell cycle progression | 72.5% tumor growth inhibition |
| Prostate Cancer | Attenuates androgen receptor signaling | Enhanced anti-tumor activity |
| Idiopathic Pulmonary Fibrosis | Modulates fibrotic processes | Potential therapeutic effects |
Comparison with Similar Compounds
Data Tables
Research Findings and Implications
- Synergistic Efficacy : Dual inhibition of mTOR and HDAC1 may enhance apoptosis and reduce drug resistance compared to single-target agents .
- Structural Insights : Interaction studies (e.g., Figure 7 in ) highlight unique binding modes of synthesized compounds with mTOR and CDK1, suggesting opportunities for optimizing IN-12l’s affinity .
- Clinical Potential: Compounds in clinical trials targeting PI3K/AKT/mTOR (, Table 1) underscore the pathway’s relevance, positioning this compound as a promising candidate for combinatorial regimens.
Preparation Methods
Formation of the Pyrazolo[3,4-d]Pyrimidine Core
The synthesis begins with 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (1) , which undergoes sequential nucleophilic substitutions to install the morpholine and N-methylpiperazine groups (Scheme 1).
Reaction 1 :
-
Starting material : 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine (1).
-
Conditions : Reacted with morpholine in methanol at room temperature (0.5 hours).
-
Product : 4-Morpholino-6-chloro-1H-pyrazolo[3,4-d]pyrimidine (2).
Reaction 2 :
-
Intermediate 2 is treated with N-methylpiperazine under nitrogen in N-methylpyrrolidone (NMP) at 90°C for 8 hours, using diisopropylethylamine (DIEA) and potassium iodide (KI) as catalysts.
-
Product : 4-Morpholino-6-(N-methylpiperazinyl)-1H-pyrazolo[3,4-d]pyrimidine (3).
| Step | Reagents | Conditions | Product |
|---|---|---|---|
| 1 | Morpholine, CH₃OH | RT, 0.5 h | Compound 2 |
| 2 | N-Methylpiperazine, DIEA | NMP, 90°C, 8 h | Compound 3 |
Alkylation for Aliphatic Chain Incorporation
A bromoacetate derivative is introduced to append the aliphatic linker required for HDAC binding.
Reaction 3 :
-
Intermediate 3 reacts with methyl 3-(4-bromomethyl)cinnamate in dimethylformamide (DMF) under microwave irradiation at 120°C for 1 hour, using cesium carbonate (Cs₂CO₃) as a base.
-
Product : Ester-functionalized intermediate 5j.
| Step | Reagents | Conditions | Product |
|---|---|---|---|
| 4 | Triphosgene, DCM | 0°C, 2 h | Urea intermediate 11l |
| 5 | NH₂OH, NaOH | Ethanol, RT, 4 h | This compound (12l) |
Analytical Characterization
HPLC Purity : >98% (Column: C18, gradient: 10–90% acetonitrile in water).
NMR Spectroscopy : Key signals include δ 8.21 ppm (pyrazolopyrimidine H), δ 3.71 ppm (morpholine CH₂), and δ 1.98 ppm (aliphatic chain CH₂).
Mass Spectrometry : [M+H]⁺ = 567.67 (calculated: 566.663).
Optimization and SAR Insights
Q & A
Basic Research Questions
Q. What is the molecular mechanism of mTOR/HDAC1-IN-12l in dual inhibition, and how does this differ from single-target inhibitors?
- Methodological Answer : To elucidate dual inhibition, employ kinase activity assays (e.g., mTOR enzymatic assays using radioactive ATP incorporation) and HDAC fluorometric activity assays to quantify target engagement. Compare results to single-target inhibitors (e.g., rapamycin for mTOR, vorinostat for HDAC1) using dose-response curves. Structural analysis (e.g., X-ray crystallography or molecular docking) can identify binding interactions. Validate specificity via chemoproteomic profiling to rule off-target effects. Report statistical significance of differences in IC50 values and effect sizes (e.g., Cohen’s d) .
Q. What experimental models are most appropriate for evaluating the efficacy of this compound in preclinical studies?
- Methodological Answer : Prioritize models with dysregulated Akt/mTOR and HDAC pathways, such as PTEN-null cancer cell lines (e.g., PC-3 prostate cancer) or xenografts derived from these lines. Use primary cell cultures to assess tissue-specific toxicity. For in vivo studies, include controls for mTOR and HDAC1 activity (e.g., phosphorylation status of Akt-Ser473 via Western blot, acetylation levels of histone H3). Adhere to replication guidelines: ≥3 biological replicates per group and explicit reporting of sample size justification .
Q. How should researchers validate the target engagement of this compound in cellular assays?
- Methodological Answer : Combine cellular thermal shift assays (CETSA) to confirm target binding with functional readouts (e.g., reduced S6K phosphorylation for mTOR inhibition, increased histone acetylation for HDAC1 inhibition). Use RNA-seq to profile downstream gene expression (e.g., FOXO1 for mTOR, CDKN1A for HDAC1). Include positive controls (e.g., Torin1 for mTOR, trichostatin A for HDAC1) and report technical vs. biological replicates per MDAR guidelines .
Advanced Research Questions
Q. How can researchers optimize dosing regimens for this compound to balance target inhibition and toxicity in in vivo models?
- Methodological Answer : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling using serial blood/tissue sampling to measure drug concentration and target modulation (e.g., mTORC1 activity via 4E-BP1 phosphorylation). Establish a therapeutic index by comparing efficacy (e.g., tumor volume reduction) to toxicity endpoints (e.g., weight loss, liver enzyme elevation). Use nonlinear mixed-effects modeling (NONMEM) to simulate dosing schedules, validated by longitudinal studies with ≥10 animals per cohort .
Q. What strategies are recommended to resolve contradictory data on this compound’s efficacy across different cancer subtypes?
- Methodological Answer : Perform subgroup meta-analysis stratified by genetic biomarkers (e.g., PTEN status, HDAC1 expression). Validate inconsistencies using orthogonal assays (e.g., CRISPR-Cas9 knockout of PTEN in resistant cell lines). Control for batch effects (e.g., cell passage number, serum lot variability) and report raw data with 95% confidence intervals. Apply Benjamini-Hochberg correction for multiple comparisons in cross-subtype analyses .
Q. How can computational modeling be integrated with experimental data to predict this compound’s off-target effects and polypharmacology?
- Methodological Answer : Use structure-based virtual screening (e.g., AutoDock Vina) against kinase and deacetylase families to predict off-target binding. Validate predictions via high-throughput kinase profiling (e.g., Eurofins KinaseProfiler) and thermal proteome profiling (TPP). Integrate results with pathway enrichment analysis (e.g., KEGG, Reactome) to identify collateral pathways. Share code and datasets in repositories like Zenodo to ensure reproducibility .
Data Reporting and Reproducibility
Q. What minimal dataset criteria should be reported to ensure reproducibility of this compound studies?
- Methodological Answer : Include:
- Chemical characterization: HPLC purity (>95%), LC-MS spectra, batch-specific solubility/stability data.
- Experimental parameters: Cell line authentication, culture conditions (e.g., hypoxia, serum concentration).
- Statistical metadata: Exact n values, effect sizes, software versions (e.g., GraphPad Prism v10), and raw data deposition in public repositories (e.g., Figshare).
- Refer to MDAR checklist for life sciences to ensure transparency .
Q. How should researchers design experiments to account for this compound’s potential epigenetic and metabolic crosstalk?
- Methodological Answer : Use multi-omics integration (e.g., metabolomics + ChIP-seq) to map crosstalk. For metabolic profiling, apply stable isotope-resolved tracing (e.g., 13C-glucose) in treated vs. untreated cells. Include time-course experiments to distinguish primary (direct target) vs. secondary effects. Control for confounding variables (e.g., circadian rhythm, nutrient availability) using randomized block designs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
